7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Introduction to 7-Isopropyl-triazolo[4,3-b]pyridazine
Nomenclature and Chemical Identification
The compound is systematically named 7-propan-2-yl-triazolo[4,3-b]pyridazine under IUPAC rules, reflecting its:
- Bicyclic framework : Fusion of pyridazine (six-membered ring with two nitrogen atoms) at positions 4 and 3 with 1,2,4-triazole (five-membered ring with three nitrogen atoms).
- Substituent position : Isopropyl group (-CH(CH₃)₂) at position 7 of the pyridazine ring.
Table 1: Molecular Characterization
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀N₄ |
| Molecular weight | 162.19 g/mol |
| SMILES | CC(C)C1=CC2=NN=CN2N=C1 |
| InChIKey | UKLVMBKQJPJWBY-UHFFFAOYSA-N |
The structural elucidation via spectroscopic methods typically reveals characteristic signals:
Historical Context of Triazolopyridazine Derivatives
Triazolopyridazines emerged in the mid-20th century as researchers explored nitrogen-rich heterocycles for:
- Antimicrobial applications : Early derivatives showed inhibition of bacterial dihydrofolate reductase.
- Agrochemical uses : Herbicidal activity observed in 2-phenyltriazolo[4,3-b]pyridazines.
Key Milestones:
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3 |
InChI Key |
UKLVMBKQJPJWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NN=CN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-diamino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich triazole and pyridazine rings facilitate electrophilic substitution, particularly at nitrogen atoms. Key reactions include:
These reactions are regioselective due to the electron-donating isopropyl group, which directs substitution to the pyridazine ring’s N-1 and C-6 positions .
Nucleophilic Addition and Substitution
The hydrazine-derived triazole moiety enables nucleophilic attacks, particularly under basic conditions:
For example, alkylation at the triazole N-4 position yields derivatives with enhanced lipophilicity, useful in medicinal chemistry.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Reaction Partner | Conditions | Products | Source Citations |
|---|---|---|---|
| Acetylenes | 120°C, DMF | Fused pyrazole-triazolo systems | |
| Nitrile oxides | RT, toluene | Isoxazoline-fused derivatives |
These reactions expand the heterocyclic framework, enabling access to polycyclic systems.
Oxidation and Reduction
Controlled oxidation and reduction modify the core scaffold:
| Reaction Type | Reagents | Products | Source Citations |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Pyridazine N-oxide derivatives | |
| Reduction | H₂/Pd-C | Dihydrotriazolo intermediates |
Oxidation at the pyridazine ring enhances hydrogen-bonding capacity, relevant for biological target engagement .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalysts/Reagents | Products | Source Citations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl-substituted derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |
These reactions are critical for introducing pharmacophores in drug discovery .
Biological Interactions and Mechanism
Though not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
| Target | Interaction Mode | Functional Impact | Source Citations |
|---|---|---|---|
| BRD4 Bromodomain | H-bonding with Asn140, His437 | Inhibition of acetyl-lysine binding | |
| Tubulin | Binding at colchicine site | Microtubule destabilization |
These interactions highlight its potential as a scaffold for anticancer agents .
Stability and Degradation Pathways
Under acidic or thermal stress, the compound undergoes degradation:
| Condition | Degradation Pathway | Products | Source Citations |
|---|---|---|---|
| HCl (1M), 60°C | Hydrolysis of triazole ring | Pyridazine-3-carboxamide | |
| UV light (254 nm) | Photooxidation | Quinazoline derivatives |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit notable antibacterial properties. For instance, compounds containing this scaffold have been screened against various pathogens, showing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 2–32 μg/mL, demonstrating their potential as antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For example, triazole-fused compounds have been identified as potent inhibitors of kinases associated with cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity and selectivity.
Anti-inflammatory Effects
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory markers such as iNOS and COX-2. These findings indicate their potential use in treating inflammatory diseases . The ability to modulate inflammatory pathways makes these compounds valuable candidates for further development in pharmacology.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how different substituents on the triazolo[4,3-b]pyridazine scaffold affect biological activity. Key findings include:
- Substituent Positioning : Variations at the 7-position significantly impact binding affinity and activity against target receptors.
- Functional Group Influence : Electron-donating groups enhance biological activity, while steric hindrance can reduce efficacy .
Case Study: Antibacterial Screening
A systematic screening of various 1,2,4-triazolo derivatives revealed that certain modifications led to enhanced antibacterial properties. For instance, specific isopropyl substitutions increased potency against E. coli and Pseudomonas aeruginosa, with MIC values indicating strong inhibitory effects .
Case Study: Anticancer Activity
In a study focused on cancer cell lines, derivatives of 7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine were tested for their ability to inhibit cell growth in vitro. Results showed that some compounds effectively reduced cell viability by over 70% at low micromolar concentrations . These findings highlight the potential for developing new anticancer therapies based on this scaffold.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity of triazolopyridazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Structure-Activity Relationships (SAR)
Core Scaffold Binding : All [1,2,4]triazolo[4,3-b]pyridazine derivatives share conserved binding modes with BRD4 bromodomains, utilizing key residues (e.g., Asn140, Tyr97) and water-mediated interactions .
Substituent Effects: R1 Position (7-/8-Isopropyl): The 7-isopropyl regioisomer is pharmacologically preferred, though synthetic routes yield mixtures requiring separation . R2 Modifications: Bulky groups (e.g., indole-ethylamine in Compound 6) enhance BD1 inhibition (IC₅₀ = 0.8 µM), while linear chains (e.g., ethylpropanoate in Compound 33) reduce potency . Linker Flexibility: Amide linkers (Compound 12) improve solubility but may reduce binding affinity compared to rigid sulfonamides .
Biological Activity
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a unique fused triazole and pyridazine ring system. Its structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C₈H₁₀N₄
- Molecular Weight : 178.19 g/mol
The isopropyl group at the 7-position significantly influences its pharmacological properties.
Biological Activities
Research indicates that 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits several biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies.
- Anti-inflammatory Effects : It demonstrates significant anti-inflammatory properties through the inhibition of pro-inflammatory mediators.
- Antimicrobial Properties : Preliminary studies suggest antibacterial and antifungal activities against several pathogens.
The biological activities of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine are attributed to its ability to interact with specific molecular targets. Notably:
- Bromodomain Inhibition : It has been identified as a potential inhibitor of BRD4 bromodomain with micromolar IC₅₀ values in vitro assays .
- Cytokine Production Modulation : The compound has been linked to the modulation of cytokine production, particularly IL-17A in inflammatory models .
Antitumor Activity
A study evaluated the effect of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine on various cancer cell lines. The results indicated significant cytotoxicity with IC₅₀ values as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10.5 |
| NCI-H460 | 8.3 |
| HepG2 | 12.0 |
These findings suggest that the compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Effects
In an experimental model assessing anti-inflammatory activity, 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine was tested for its ability to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression:
| Treatment Group | iNOS Expression (%) | COX-2 Expression (%) |
|---|---|---|
| Control | 100 | 100 |
| Compound (10 µM) | 45 | 30 |
The data indicate that the compound significantly reduces the expression of these inflammatory markers compared to the control group.
Synthesis and Derivative Development
The synthesis of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions that allow for the exploration of various derivatives. These derivatives are essential for optimizing biological activity and improving pharmacokinetic profiles. The structural modifications can lead to enhanced potency or selectivity against specific targets.
Q & A
Q. What are the standard synthetic protocols for 7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?
A common method involves coupling carboxylic acids with hydrazinopyrazinones using carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethylformamide (DMFA). For example, heating the acid with CDI at 100°C for 1 hour, followed by refluxing with N1-substituted hydrazinopyrazinones for 24 hours, yields triazolopyridazine derivatives. Purification typically involves recrystallization from DMFA and isopropanol . Reaction optimization may require adjusting solvents (e.g., 1,4-dioxane for I₂-catalyzed reactions) or catalysts (e.g., iodine vs. KI), as shown in comparative yield tables (e.g., 74% with I₂ vs. 37% with TBAI) .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are critical?
Recrystallization using mixed solvents (e.g., DMFA/isopropanol) is effective for purification . Characterization should include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystallographic data (CCDC codes 1876881, 1906114) validate structural assignments for triazolopyridine derivatives, emphasizing the importance of deposited datasets for reproducibility .
Q. What safety precautions are necessary when handling 7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine?
While specific hazard data for this compound is limited, analogous triazolopyridazines require standard laboratory safety protocols: use fume hoods, wear nitrile gloves, and avoid inhalation/skin contact. In case of exposure, wash affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods guide the design of novel triazolopyridazine derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict reactivity and stability. For instance, ICReDD’s approach combines computational modeling with experimental validation to optimize reaction conditions, reducing trial-and-error experimentation . This methodology is applicable to tailoring substituents (e.g., isopropyl groups) for enhanced electronic or steric effects.
Q. How should researchers address contradictory data in catalytic synthesis of triazolopyridazines?
Discrepancies in yields (e.g., 74% with I₂ vs. trace yields with NIS) necessitate systematic parameter screening:
- Catalyst screening : Compare iodine, KI, and organocatalysts.
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) often outperform DMF or DMSO.
- Oxidant selection : TBHP (tert-butyl hydroperoxide) is superior to O₂ or DDQ in iodine-catalyzed systems. Validate findings with control experiments and spectroscopic confirmation of intermediates.
Q. What strategies enable functionalization of the triazolopyridazine core for biomedical applications?
- Electrophilic substitution : Chlorination at the pyridazine ring (e.g., 6-chloro derivatives) enhances reactivity for cross-coupling .
- Microwave-assisted synthesis : Accelerates reactions like Suzuki-Miyaura coupling for aryl/heteroaryl group introduction .
- Phosphonate incorporation : 3-ylmethylphosphonates improve solubility and bioactivity, as demonstrated in benzo-fused analogs .
Q. How can crystallographic data resolve structural ambiguities in triazolopyridazine derivatives?
X-ray diffraction studies (e.g., CCDC 1876879) confirm regiochemistry and stereoelectronic effects. For example, crystal structures reveal planarity in the triazole-pyridazine fused system, which influences π-π stacking in supramolecular assemblies . Depositing datasets in public repositories (e.g., CCDC) ensures peer validation.
Methodological Tables
Q. Table 1: Catalyst Screening for Triazolopyridazine Synthesis
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | TBHP | 1,4-Dioxane | 74 |
| 5 | KI | TBHP | 1,4-Dioxane | 64 |
| 10 | I₂ | DTBP | 1,4-Dioxane | 49 |
| Adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
